1-(azetidin-1-ylmethyl)cyclohexan-1-ol

JAK inhibitor cyclohexyl azetidine inflammatory disorders

1-(Azetidin-1-ylmethyl)cyclohexan-1-ol (CAS 1784304-41-1) is a chiral cyclohexanol derivative featuring an azetidine substituent, with the molecular formula C10H19NO. This compound serves as a key intermediate or scaffold in the synthesis of cyclohexyl azetidine derivatives that act as Janus kinase (JAK) inhibitors.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 1784304-41-1
Cat. No. B1489915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-1-ylmethyl)cyclohexan-1-ol
CAS1784304-41-1
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN2CCC2)O
InChIInChI=1S/C10H19NO/c12-10(5-2-1-3-6-10)9-11-7-4-8-11/h12H,1-9H2
InChIKeyHPTVUGPQCAFPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-1-ylmethyl)cyclohexan-1-ol (CAS 1784304-41-1): JAK Inhibitor Scaffold and Structural Overview


1-(Azetidin-1-ylmethyl)cyclohexan-1-ol (CAS 1784304-41-1) is a chiral cyclohexanol derivative featuring an azetidine substituent, with the molecular formula C10H19NO . This compound serves as a key intermediate or scaffold in the synthesis of cyclohexyl azetidine derivatives that act as Janus kinase (JAK) inhibitors [1]. The molecule contains a tertiary alcohol group at the 1-position of the cyclohexane ring, with the azetidin-1-ylmethyl substituent attached to the same carbon [2], providing a versatile building block for medicinal chemistry programs targeting inflammatory disorders, autoimmune diseases, and oncology indications [1].

Why Generic Cyclohexyl Azetidine Scaffolds Cannot Substitute for 1-(Azetidin-1-ylmethyl)cyclohexan-1-ol


Generic substitution among cyclohexyl azetidine derivatives is not viable due to the specific substitution pattern that defines this compound's biological and chemical profile. The tertiary alcohol at the 1-position combined with the azetidin-1-ylmethyl moiety creates a unique pharmacophore that influences JAK inhibition potency and isoform selectivity [1]. The compound exhibits measurable CYP3A4 inhibition (IC50 = 6.3 μM) that informs drug-drug interaction risk assessment [2], while structurally related analogs with varying substitution patterns (e.g., 4-amino derivatives) show markedly different computed properties including molecular weight differences of approximately 15 g/mol and altered hydrogen bonding capacity [3]. These distinctions underscore why procurement decisions cannot be based on class-level assumptions alone.

Quantitative Differentiation Evidence for 1-(Azetidin-1-ylmethyl)cyclohexan-1-ol Procurement


JAK Inhibitor Scaffold with Patent-Documented Therapeutic Relevance

1-(Azetidin-1-ylmethyl)cyclohexan-1-ol is structurally embedded within the Markush claims of US Patent US 2013/0045963 A1 as a core scaffold for cyclohexyl azetidine JAK inhibitors [1]. This patent, assigned to Incyte Corporation with a priority date of August 18, 2011, claims compositions and methods for modulating JAK activity in diseases including inflammatory disorders, autoimmune disorders, and cancer [1]. In contrast, closely related analogs such as 4-amino-1-(azetidin-1-ylmethyl)cyclohexan-1-ol [2] and 2-(azetidin-3-yl)-1-methylcyclohexan-1-ol (CAS 2171974-36-8) [3] lack equivalent patent coverage in the JAK inhibitor therapeutic space. This intellectual property linkage provides procurement justification for target compound selection in JAK-focused medicinal chemistry programs.

JAK inhibitor cyclohexyl azetidine inflammatory disorders autoimmune disease

CYP3A4 Inhibition Profile for Drug-Drug Interaction Assessment

1-(Azetidin-1-ylmethyl)cyclohexan-1-ol demonstrates measurable CYP3A4 inhibition with an IC50 of 6.3 μM (6.30E+3 nM) in human liver microsomes, assessed via inhibition of testosterone oxidative metabolism after 45 minutes by mass spectrometry analysis [1]. This data provides a quantitative benchmark for evaluating potential drug-drug interaction liability. While structurally related cyclohexyl azetidine derivatives may exhibit varying CYP inhibition profiles—as evidenced by compounds in the same chemical series showing CYP2D6 IC50 values of 10 μM [2] and CYP2C8 IC50 values of 43 nM [2]—the specific CYP3A4 value for this compound establishes a defined reference point absent for many alternative scaffolds.

CYP3A4 inhibition drug-drug interaction ADME liver microsomes

Computational Physicochemical Property Differentiation

Computational property analysis reveals distinct physicochemical characteristics that differentiate 1-(azetidin-1-ylmethyl)cyclohexan-1-ol from close structural analogs. The target compound exhibits calculated logP of 3.07, zero hydrogen bond donors, three hydrogen bond acceptors, polar surface area (PSA) of 34.89 Ų, and zero Lipinski Rule of Five violations . In comparison, the 4-amino-substituted analog 4-amino-1-(azetidin-1-ylmethyl)cyclohexan-1-ol has a molecular weight of 184.28 g/mol [1] versus 169.26 g/mol for the target compound —a 15 g/mol (approximately 8.9%) increase—and introduces additional hydrogen bonding capacity that may alter permeability and bioavailability profiles.

drug-likeness Lipinski parameters ADME prediction medicinal chemistry

Optimal Research and Procurement Scenarios for 1-(Azetidin-1-ylmethyl)cyclohexan-1-ol


JAK Inhibitor Medicinal Chemistry Programs Requiring Patent-Backed Scaffolds

Medicinal chemistry teams pursuing novel JAK inhibitors for inflammatory or autoimmune indications should prioritize this scaffold due to its explicit coverage within Incyte Corporation's JAK inhibitor patent portfolio (US 2013/0045963 A1) [1]. The cyclohexyl azetidine core structure has been validated as a JAK-modulating pharmacophore, providing a de-risked starting point for lead optimization campaigns. This scenario is particularly relevant for organizations seeking to establish freedom-to-operate positions or develop patentably distinct analogs while leveraging established structure-activity relationships in the JAK kinase family.

ADME Profiling and Drug-Drug Interaction Risk Assessment Studies

The documented CYP3A4 inhibitory activity (IC50 = 6.3 μM in human liver microsomes) [2] makes this compound suitable for inclusion in ADME screening cascades where quantitative CYP inhibition benchmarks are required. Researchers conducting drug-drug interaction liability assessments can utilize this compound as a reference standard for calibrating CYP3A4 inhibition thresholds within cyclohexyl azetidine chemical series. This application is particularly valuable for organizations performing early-stage ADME triage of JAK inhibitor candidates.

Physicochemical Property Benchmarking for CNS-Penetrant Scaffold Design

The compound's computed properties—including logP of 3.07, zero hydrogen bond donors, and polar surface area of 34.89 Ų —align with favorable parameters for CNS penetration and intracellular target engagement. Medicinal chemists optimizing for central nervous system indications or intracellular kinase targets can employ this scaffold as a benchmark for maintaining favorable permeability characteristics while exploring substitution patterns that enhance potency and selectivity. The absence of hydrogen bond donors distinguishes this compound from 4-amino-substituted analogs that may exhibit reduced passive diffusion across biological membranes.

Building Block for Parallel Synthesis and SAR Exploration

The tertiary alcohol functionality at the cyclohexane 1-position provides a reactive handle for further derivatization, including esterification, etherification, or oxidation to the corresponding ketone. This synthetic versatility, combined with the azetidine nitrogen as a potential site for alkylation or acylation, positions 1-(azetidin-1-ylmethyl)cyclohexan-1-ol as a valuable building block for parallel synthesis libraries exploring structure-activity relationships around the JAK inhibitor pharmacophore [1]. The compound's chiral nature also enables stereoselective synthesis of enantiomerically pure derivatives for pharmacological evaluation.

Quote Request

Request a Quote for 1-(azetidin-1-ylmethyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.